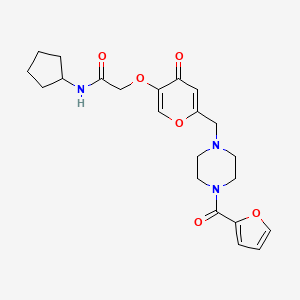
N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a furan ring, a piperazine moiety, and a pyran ring, making it structurally diverse and chemically interesting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. One common route includes:
-
Formation of the Furan-2-carbonyl Piperazine Intermediate
Reaction: Furan-2-carboxylic acid reacts with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Conditions: Room temperature, inert atmosphere (e.g., nitrogen).
-
Synthesis of the Pyran Derivative
Reaction: The intermediate is then reacted with a suitable aldehyde to form the pyran ring via a cyclization reaction.
Conditions: Reflux in an appropriate solvent like ethanol or methanol.
-
Final Coupling
Reaction: The pyran derivative is coupled with N-cyclopentyl-2-bromoacetamide in the presence of a base like potassium carbonate.
Conditions: Elevated temperature, typically around 80-100°C.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Products: Oxidized derivatives of the furan or pyran rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduced forms of the carbonyl groups.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substituted derivatives at the acetamide or piperazine moieties.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Scientific Research Applications
N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has several applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition or receptor binding.
-
Medicine
- Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Used in drug development research to understand its pharmacokinetics and pharmacodynamics.
-
Industry
- Potential applications in the development of new materials or as a catalyst in chemical reactions.
- Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-((6-((4-(benzoyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: Similar structure but with a benzoyl group instead of a furan-2-carbonyl group.
N-cyclopentyl-2-((6-((4-(thiophene-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is unique due to the presence of the furan-2-carbonyl group, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-cyclopentyl-2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c26-18-12-17(30-14-20(18)31-15-21(27)23-16-4-1-2-5-16)13-24-7-9-25(10-8-24)22(28)19-6-3-11-29-19/h3,6,11-12,14,16H,1-2,4-5,7-10,13,15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWHLHKKKLHMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2603242.png)
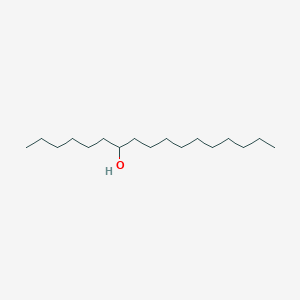
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2603245.png)
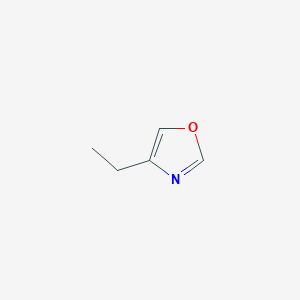

![2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2603248.png)
![ETHYL 4-({3-METHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}METHYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2603249.png)

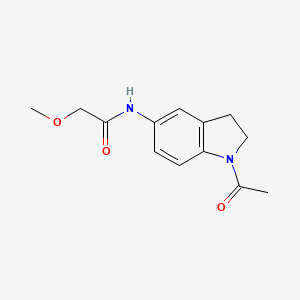
![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate](/img/structure/B2603258.png)
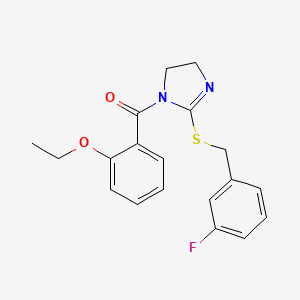
![2-Oxaspiro[3.5]nonan-7-ol](/img/structure/B2603261.png)
![Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2603263.png)
![[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2603265.png)
